Methyl (S)-3-amino-4-methoxybutanoate 2,2,2-trifluoroacetate
Overview
Description
Methyl (S)-3-amino-4-methoxybutanoate 2,2,2-trifluoroacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a trifluoroacetate group, which imparts distinct chemical reactivity and stability. The compound’s structure includes an amino group, a methoxy group, and a butanoate backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of trifluoroacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl trifluoroacetate . This intermediate can then be reacted with appropriate reagents to introduce the amino and methoxy groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with minimal impurities. Additionally, the reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-amino-4-methoxybutanoate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroacetate group can be substituted by nucleophiles, leading to the formation of new compounds.
Acylation: The compound can participate in acylation reactions, where the amino group reacts with acylating agents to form amides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Acylating Agents: Such as acyl chlorides and anhydrides for acylation reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield trifluoroacetylated derivatives, while acylation can produce amides with varying chain lengths and functional groups.
Scientific Research Applications
Methyl (S)-3-amino-4-methoxybutanoate 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoroacetyl groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl (S)-3-amino-4-methoxybutanoate 2,2,2-trifluoroacetate involves its interaction with molecular targets through its functional groups. The trifluoroacetate group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The amino and methoxy groups can participate in various chemical reactions, modulating the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic Acid: A related compound with similar trifluoroacetate functionality but lacks the amino and methoxy groups.
Methyl Trifluoroacetate: Shares the trifluoroacetate ester group but does not have the additional functional groups present in Methyl (S)-3-amino-4-methoxybutanoate.
Uniqueness
Methyl (S)-3-amino-4-methoxybutanoate 2,2,2-trifluoroacetate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of the trifluoroacetate group enhances its stability and reactivity, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
methyl (3S)-3-amino-4-methoxybutanoate;2,2,2-trifluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.C2HF3O2/c1-9-4-5(7)3-6(8)10-2;3-2(4,5)1(6)7/h5H,3-4,7H2,1-2H3;(H,6,7)/t5-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISSCMQPTKDZAB-JEDNCBNOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC(=O)OC)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CC(=O)OC)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095396-29-3 | |
Record name | methyl (3S)-3-amino-4-methoxybutanoate; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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